1-Butyl-2-methylpiperazine
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Overview
Description
1-Butyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often play a role in various biological and pharmaceutical activities . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The piperazine moiety is often found in drugs or bioactive molecules due to its different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Biochemical Pathways
Piperazine derivatives are known to impact a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which include 1-Butyl-2-methylpiperazine, have important pharmacological properties
Cellular Effects
It has been suggested that piperazine derivatives may have neuromuscular effects, potentially by blocking acetylcholine at the myoneural junction . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are areas for future investigation.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been suggested that the heating temperature can alter the structure-directing effect of 2-methylpiperazine, a related compound .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species
Metabolic Pathways
It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions
Transport and Distribution
It is known that the transport and distribution of drugs within the body can be influenced by various factors, including the drug’s chemical properties, the body’s physiology, and the presence of transporters or binding proteins .
Subcellular Localization
Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperazine with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. These methods may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-Butyl-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
- 1-Butylpiperazine
- 2-Methylpiperazine
- 1-Butyl-4-methylpiperazine
Uniqueness: 1-Butyl-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in applications where other piperazine derivatives may not be as effective .
Properties
IUPAC Name |
1-butyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-8-9(11)2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIAYBNWMCALFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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